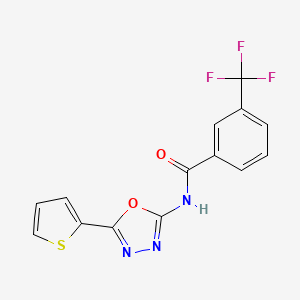

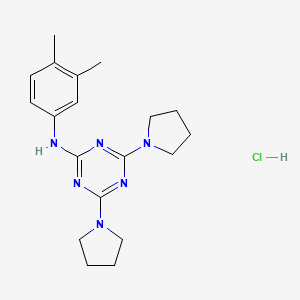

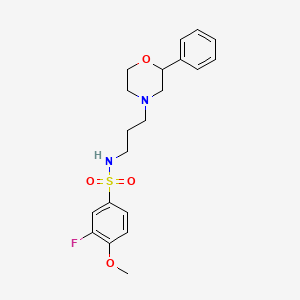

![molecular formula C11H15N3OS2 B2687605 2-(((2-aminoethyl)thio)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1094431-59-0](/img/structure/B2687605.png)

2-(((2-aminoethyl)thio)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(((2-aminoethyl)thio)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, also known as 2-AETMP, is an organic compound belonging to the pyrimidine family of heterocyclic compounds. It is a sulfur-containing derivative of the pyrimidine nucleus, which is a six-membered ring composed of four nitrogen atoms and two carbon atoms. 2-AETMP has been studied extensively in recent years due to its potential applications in scientific research, particularly in the areas of biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

Synthesis and Pharmacological Potential

A variety of novel 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these compounds, one demonstrated potent analgesic and more potent anti-inflammatory activity compared to diclofenac sodium, with only mild ulcerogenic potential (Alagarsamy et al., 2007).

The study of the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation led to the synthesis of thieno[2,3-d]pyrimidines derivatives, indicating a novel route for the synthesis of such compounds, which could be explored for various pharmacological applications (Davoodnia et al., 2009).

The antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives on human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines revealed that some compounds induced apoptotic cell death, indicating their potential as antitumor agents (Atapour-Mashhad et al., 2017).

Chemical Properties and Synthesis Techniques

The synthesis of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones and their S-alkylation under phase transfer conditions were explored, highlighting the selective production of S-alkylated products. This study contributes to the understanding of N vs S alkylation of ambident thioxopyrimidinones (Dave & Patel, 2001).

Research into the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, expanding the scope of synthetic strategies for constructing complex thienopyrimidine derivatives (Sirakanyan et al., 2015).

Mechanism of Action

Target of Action

The compound 2-(((2-aminoethyl)thio)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its antimicrobial activity . It has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the primary targets of this compound.

Mode of Action

It is known that the compound interacts with its targets (mycobacterium tuberculosis h37ra and mycobacterium bovis bcg) in a way that inhibits their growth . The specific interactions and changes caused by this compound remain to be elucidated.

Biochemical Pathways

Given its antimycobacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in mycobacterium tuberculosis h37ra and mycobacterium bovis bcg, leading to their inhibition .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This leads to a decrease in the number of these bacteria, contributing to the compound’s antimycobacterial activity.

properties

IUPAC Name |

2-(2-aminoethylsulfanylmethyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3OS2/c1-6-7(2)17-11-9(6)10(15)13-8(14-11)5-16-4-3-12/h3-5,12H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWALRFCXIWMKMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)CSCCN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

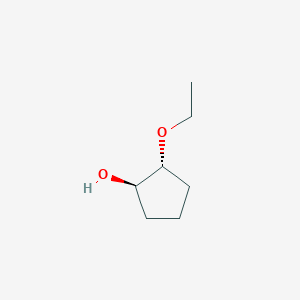

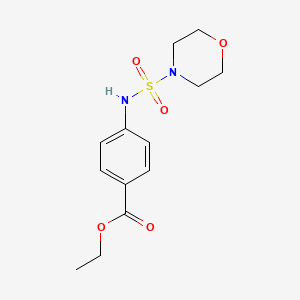

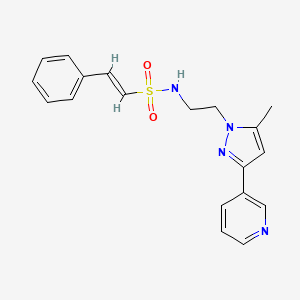

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2687533.png)

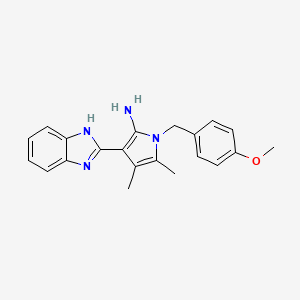

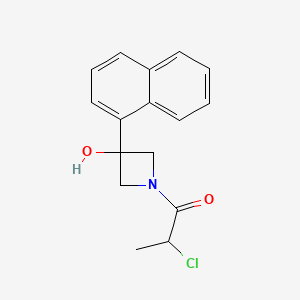

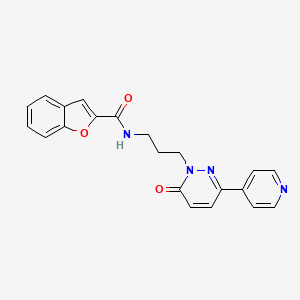

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2687539.png)

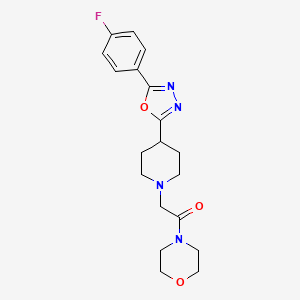

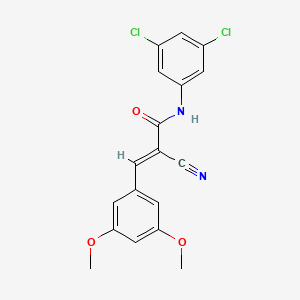

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2687545.png)